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Compound of Interest

Compound Name:
4-(Butylsulfonamido)phenylboronic

acid

CAS No.: 1072945-66-4

Cat. No.: B1521690

Get Quote

Phenylboronic acids represent a cornerstone class of compounds in modern chemistry, finding

extensive utility from organic synthesis in Suzuki-Miyaura cross-coupling reactions to advanced

biomedical applications.[1] Their unique ability to reversibly form covalent bonds with cis-diols

has positioned them as indispensable tools in the development of sensors, drug delivery

systems, and affinity chromatography matrices.[2][3][4] This guide focuses on a specific,

functionally rich derivative: 4-(Butylsulfonamido)phenylboronic acid.

The molecular architecture of this compound is a deliberate convergence of three key moieties:

a phenyl ring scaffold, a boronic acid group for recognition, and a butylsulfonamido group for

electronic modulation. The presence of the electron-withdrawing sulfonamide group is not a

trivial substitution; it fundamentally alters the electronic properties of the boronic acid,

significantly lowering its pKₐ.[5][6] This enhanced acidity allows the boronic acid to interact with

diols at or near physiological pH, a critical advantage for biomedical and biological applications

where mild conditions are paramount.[5][7]

This document, intended for researchers, scientists, and drug development professionals,

provides a comprehensive exploration of the molecular structure, synthesis, characterization,
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and key applications of 4-(Butylsulfonamido)phenylboronic acid, grounding its utility in the

principles of its chemical design.

Core Molecular Structure and Physicochemical
Properties
The functionality of 4-(Butylsulfonamido)phenylboronic acid is a direct result of its molecular

geometry and electronic landscape. The structure combines a rigid aromatic core with two

highly functional peripheral groups.

Boronic Acid Moiety (-B(OH)₂): This is the primary functional group responsible for the

compound's recognition capabilities. The boron atom is sp² hybridized, adopting a trigonal

planar geometry. This configuration is crucial for its interaction with diols.

Butylsulfonamido Moiety (-NHSO₂C₄H₉): This group, positioned para to the boronic acid,

exerts a strong electron-withdrawing effect through the phenyl ring. This effect reduces the

electron density at the boron center, making it a stronger Lewis acid and thereby lowering its

pKₐ compared to unsubstituted phenylboronic acid.[5][6] The butyl group provides

hydrophobicity, which can be tailored to specific applications.

Phenyl Ring: This aromatic linker provides a rigid scaffold, ensuring a well-defined spatial

relationship between the boronic acid and the sulfonamide substituent.

Intramolecular and Intermolecular Dynamics
The geometry of the sulfonamide group (tetrahedral around the sulfur) and the planar boronic

acid group dictates how the molecule interacts with its environment.[6] In the solid state,

molecules of this type form extensive hydrogen-bonded networks. These networks are

established through the donor-acceptor capabilities of both the boronic acid hydroxyl groups

and the sulfonamide's N-H and S=O groups, leading to highly ordered crystalline structures.[6]

Summary of Physicochemical Data
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Property Value Source/Comment

IUPAC Name

(4-(N-

butylsulfamoyl)phenyl)boronic

acid

---

Molecular Formula C₁₀H₁₆BNO₄S Derived from structure

Molecular Weight 257.11 g/mol Derived from formula

CAS Number 958535-91-8 Vendor Information

Appearance White to off-white solid Typical for phenylboronic acids

Key Functional Groups
Boronic Acid, Sulfonamide,

Phenyl Ring
---

Predicted pKₐ ~7.0 - 7.5

The electron-withdrawing

sulfonamide group significantly

lowers the pKₐ from ~8.8 for

unsubstituted phenylboronic

acid.[6]

Synthesis and Structural Verification
The synthesis of 4-(Butylsulfonamido)phenylboronic acid is a multi-step process that

requires precise control over reaction conditions. A logical and field-proven approach involves

the initial formation of the sulfonamide bond followed by the introduction of the boronic acid

moiety.

General Synthetic Workflow
A common synthetic strategy begins with a commercially available precursor, such as 4-

bromobenzenesulfonyl chloride. This precursor first reacts with butylamine to form the stable

sulfonamide linkage. The subsequent and more critical step is the conversion of the bromo-

substituent to a boronic acid, typically via a lithium-halogen exchange followed by quenching

with a borate ester and subsequent hydrolysis.
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Step 1: Sulfonamide Formation

Step 2: Borylation

4-Bromobenzenesulfonyl Chloride + Butylamine

Reaction in suitable solvent (e.g., CH₂Cl₂)
with a base (e.g., Triethylamine)

N-Butyl-4-bromobenzenesulfonamide

Lithium-Halogen Exchange
(e.g., n-BuLi, -78°C)

Quenching with Triisopropyl Borate
B(O-iPr)₃

Acidic Hydrolysis
(e.g., aq. HCl)

4-(Butylsulfonamido)phenylboronic acid

Click to download full resolution via product page

Caption: Synthetic workflow for 4-(Butylsulfonamido)phenylboronic acid.
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Detailed Synthesis Protocol
PART A: Synthesis of N-Butyl-4-bromobenzenesulfonamide

Dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM) in a round-

bottom flask equipped with a magnetic stirrer and place it in an ice bath (0°C).

Add triethylamine (1.2 eq) to the solution.

Slowly add butylamine (1.1 eq) dropwise to the stirred solution.

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃

solution, and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to yield the crude product, which can be purified by column chromatography or

recrystallization.

PART B: Synthesis of 4-(Butylsulfonamido)phenylboronic acid

Dissolve N-butyl-4-bromobenzenesulfonamide (1.0 eq) in anhydrous tetrahydrofuran (THF)

under an inert atmosphere (e.g., Argon or Nitrogen).

Cool the solution to -78°C using a dry ice/acetone bath.

Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78°C.

Stir for 1 hour.

Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture.

Allow the solution to slowly warm to room temperature and stir overnight.

Quench the reaction by the slow addition of 1M HCl.

Extract the product into an organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure.

Purify the resulting solid, typically by recrystallization from an appropriate solvent system, to

yield the final product.

Structural Characterization Data
Structural confirmation relies on a suite of standard analytical techniques.

Technique Expected Observations

¹H NMR

- Aromatic Protons: Two sets of doublets in the δ

7.5-8.0 ppm range, characteristic of a 1,4-

disubstituted benzene ring. - Butyl Protons: A

series of multiplets/triplets in the δ 0.8-3.0 ppm

range (CH₃, two CH₂, N-CH₂). - NH Proton: A

broad singlet, typically around δ 5-7 ppm, which

is exchangeable with D₂O. - B(OH)₂ Protons: A

broad singlet, often exchangeable and

sometimes not observed.

¹³C NMR

- Aromatic Carbons: 4 distinct signals in the

aromatic region (δ 120-150 ppm). - Butyl

Carbons: 4 signals in the aliphatic region (δ 10-

50 ppm).

¹¹B NMR

A broad singlet with a chemical shift (δ) between

25 and 30 ppm, characteristic of a trigonal

boronic acid.[8]

IR Spectroscopy

- O-H Stretch: Broad band around 3200-3400

cm⁻¹ (from B(OH)₂). - N-H Stretch: Sharp peak

around 3300 cm⁻¹. - S=O Stretch: Two strong

peaks at ~1350 cm⁻¹ (asymmetric) and ~1160

cm⁻¹ (symmetric). - B-O Stretch: Strong peak

around 1350-1400 cm⁻¹.

Mass Spec (ESI-) Expected [M-H]⁻ peak at m/z ≈ 256.09.
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Key Applications & Mechanistic Insights
The unique structural attributes of 4-(butylsulfonamido)phenylboronic acid, particularly its

lowered pKₐ, make it a powerful tool in several advanced applications.

Boronate Affinity Chromatography
The primary application for sulfonamide-substituted phenylboronic acids is in affinity

chromatography for the separation of cis-diol-containing biomolecules like catecholamines,

nucleosides, and glycoproteins.[5][7]

Mechanism of Action: The boronic acid exists in equilibrium between a neutral, trigonal planar

form and an anionic, tetrahedral boronate form. Only the tetrahedral form can bind strongly to

diols. The electron-withdrawing sulfonamide group stabilizes the anionic boronate, shifting the

equilibrium towards this form at a lower pH.[5] This allows for strong binding and separation of

diols under milder pH conditions (e.g., pH 5.5-7.0), which helps preserve the integrity of

sensitive biological samples.[5]

Caption: Mechanism of pH-dependent cis-diol binding.

β-Lactamase Inhibition
Boronic acids are well-established inhibitors of serine proteases, including bacterial β-

lactamases that confer antibiotic resistance. Sulfonamide boronic acids have been investigated

as potent inhibitors of these enzymes.[9]

Mechanism of Action: The boronic acid acts as a transition-state analog. The boron atom is

attacked by the catalytic serine residue in the enzyme's active site, forming a stable, tetrahedral

adduct. This covalent interaction effectively deactivates the enzyme. The sulfonamide moiety

can form additional hydrogen bonds within the active site, enhancing binding affinity and

specificity, leading to low nanomolar inhibition constants (Kᵢ).[9]

Glucose-Responsive Systems
Phenylboronic acids are widely used in the development of "smart" materials for biomedical

applications, such as glucose-responsive systems for automated insulin delivery.[3][4] While

not specific to the butylsulfonamido derivative, the principles apply. The reversible binding of

glucose (a diol) can trigger changes in a polymer matrix, such as swelling or disassembly,
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leading to the controlled release of an encapsulated drug like insulin.[3] The ability to operate

effectively at physiological pH makes sulfonamide-substituted derivatives highly attractive

candidates for these systems.

Field-Proven Experimental Protocol: Affinity
Separation of Catecholamines
This protocol is adapted from methodologies demonstrating the utility of sulfonamide-

phenylboronic acid phases for separating biologically relevant diols.[5]

Objective: To resolve a mixture of L-DOPA and related catecholamines using a boronate affinity

column functionalized with a sulfonamide phenylboronic acid ligand.

Materials:

High-Performance Liquid Chromatography (HPLC) system.

Boronate affinity column (prepared by immobilizing a sulfonamide-phenylboronic acid

derivative on porous silica).

Mobile Phase: 0.05 M Phosphate Buffer, pH 5.5.

Analytes: L-tyrosine, L-DOPA, and other relevant catecholamines (e.g., dopamine,

epinephrine), prepared as standard solutions in the mobile phase.

Methodology:

Column Equilibration: Equilibrate the boronate affinity column with the mobile phase (0.05 M

phosphate buffer, pH 5.5) at a stable flow rate (e.g., 1.0 mL/min) until a stable baseline is

achieved.

Sample Injection: Inject a 20 µL aliquot of the analyte mixture onto the column.

Isocratic Elution: Perform the separation using the isocratic mobile phase.

Detection: Monitor the eluent using a UV detector at an appropriate wavelength (e.g., 280

nm).
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Data Analysis:

Causality: Molecules lacking a cis-diol group (like L-tyrosine) will have minimal interaction

with the stationary phase and will elute first, close to the void volume.

Binding: Molecules with a cis-diol group (like L-DOPA and catecholamines) will bind to the

boronate stationary phase.

Resolution: The strength of the interaction, and thus the retention time, will depend on the

specific structure of the analyte, allowing for their resolution and separation. The enhanced

affinity at pH 5.5 is a direct consequence of the sulfonamide group's electron-withdrawing

nature.[5]

Self-Validation: The protocol's integrity is confirmed by the differential retention of diol-

containing vs. non-diol-containing analytes. The elution of L-tyrosine near the solvent front

serves as a negative control, validating that the observed retention of L-DOPA is due to a

specific boronate-diol interaction.

Conclusion
4-(Butylsulfonamido)phenylboronic acid is a meticulously designed molecule whose utility is

derived directly from its structure. The strategic placement of a sulfonamide group

fundamentally enhances the Lewis acidity of the boronic acid, enabling potent and reversible

covalent interactions with diols under physiologically relevant conditions. This key feature

underpins its successful application in high-resolution boronate affinity chromatography and

provides a strong rationale for its investigation as a β-lactamase inhibitor and as a component

in advanced, stimuli-responsive biomaterials. As the demand for precision tools in drug

discovery and diagnostics continues to grow, the rational design of such functional molecules

will remain a critical endeavor for the scientific community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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